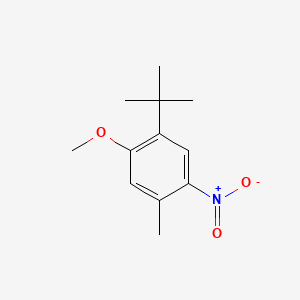

4-tert-Butyl-5-methoxy-2-nitrotoluene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-2-methoxy-4-methyl-5-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8-6-11(16-5)9(12(2,3)4)7-10(8)13(14)15/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZSGPYXQXQYNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(C)(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9072446 | |

| Record name | 4-tert-Butyl-5-methoxy-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71850-79-8 | |

| Record name | 1-(1,1-Dimethylethyl)-2-methoxy-4-methyl-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71850-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butyl-5-methoxy-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Tert Butyl 5 Methoxy 2 Nitrotoluene and Analogues

Electrophilic Aromatic Nitration Strategies

Electrophilic aromatic nitration is a fundamental process for the synthesis of nitroaromatics. The reaction typically involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. cerritos.edumasterorganicchemistry.com The regioselectivity of this substitution is heavily influenced by the nature of the substituents already present on the aromatic ring.

Nitration of p-tert-Butyltoluene and Related Alkylbenzenes

The nitration of alkylbenzenes, such as p-tert-butyltoluene, serves as a valuable model for understanding the directing effects of alkyl groups and the mechanistic pathways of electrophilic aromatic substitution. The tert-butyl group, like other alkyl groups, is an ortho-para director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the aromatic ring. ucla.edustackexchange.com However, the steric bulk of the tert-butyl group can significantly hinder attack at the ortho positions. libretexts.org

During the nitration of p-tert-butyltoluene, a mixture of isomers is typically formed. The major products are often the ortho- and para-nitrotoluenes, with the para isomer predominating due to the steric hindrance of the tert-butyl group. libretexts.org For instance, the nitration of tert-butylbenzene yields ortho, meta, and para products in a ratio of approximately 12:8.5:79.5. stackexchange.com

The nitration of p-tert-butyltoluene in acetic anhydride can lead to the formation of nitroacetoxy adducts as significant intermediates. cdnsciencepub.comrsc.org Specifically, the reaction yields 5-tert-butyl-2-methyl-2-nitro-1,2-dihydrophenyl acetate and cis- and trans-1-tert-butyl-4-methyl-4-nitro-1,4-dihydrophenyl acetate, alongside 4-tert-butyl-2-nitrotoluene. cdnsciencepub.com These adducts are formed through the attack of the nitronium ion at a position already occupied by a substituent (ipso attack), followed by the addition of an acetate nucleophile.

These adducts are not always stable and can undergo further transformations. For example, under acidic conditions, the 1,2-nitroacetoxy adduct can eliminate nitrous acid to form 5-tert-butyl-2-methylphenyl acetate. cdnsciencepub.com More vigorous acidic conditions can lead to the formation of 4-tert-butyl-2-nitrotoluene. cdnsciencepub.com The 1,4-adducts can also lead to the formation of 4-tert-butyl-2-nitrotoluene and p-tolyl acetate. cdnsciencepub.com

| Reactant | Reaction Conditions | Major Products | Minor Products |

| p-tert-Butyltoluene | Nitric acid in acetic anhydride | 4-tert-Butyl-2-nitrotoluene | 5-tert-Butyl-2-methyl-2-nitro-1,2-dihydrophenyl acetate, cis- and trans-1-tert-butyl-4-methyl-4-nitro-1,4-dihydrophenyl acetate |

| 1,2-Nitroacetoxy adduct | Mildly acidic | 5-tert-Butyl-2-methylphenyl acetate | - |

| 1,2-Nitroacetoxy adduct | Vigorously acidic | 4-tert-Butyl-2-nitrotoluene | - |

| 1,4-Nitroacetoxy adduct | Acidic | 4-tert-Butyl-2-nitrotoluene | p-Tolyl acetate |

Acetic anhydride plays a crucial role in the nitration of aromatic compounds, often influencing both the reaction rate and the product distribution. google.comwuxibiology.com In the presence of nitric acid, acetic anhydride can form acetyl nitrate, a potent nitrating agent. wikipedia.org The use of a nitric acid-acetic anhydride system can lead to a more selective nitration of arenes compared to mixed acid systems. rsc.orgrsc.org

The formation of nitroacetoxy adducts, as seen in the nitration of p-tert-butyltoluene, is a direct consequence of the presence of acetic anhydride, which provides the acetate nucleophile. cdnsciencepub.com The nature of the nitrating species in acetic anhydride is a subject of debate, with protonated acetyl nitrate, nitronium ion, and dinitrogen pentoxide all being proposed as the effective electrophile. The reaction conditions, particularly the purity of the nitric acid and the presence of nitrous acid, can significantly affect the reaction pathway.

Regioselective Nitration of Substituted Aromatics

Achieving high regioselectivity in the nitration of substituted aromatics is a significant challenge in organic synthesis. nih.govfrontiersin.org The development of catalytic systems and novel nitrating reagents has been a major focus of research in this area.

A variety of catalytic systems have been developed to improve the regioselectivity and efficiency of aromatic nitration. Solid acid catalysts, such as zeolites, have shown promise in directing the nitration to the para position of substituted aromatic compounds. google.com For example, using a zeolite catalyst with a small pore size, such as H-ZSM-5, can lead to a significant increase in the proportion of the para-nitro isomer. google.com

Transition metal catalysts, such as palladium, have also been employed in chelation-assisted ortho-nitration of aryl C-H bonds. acs.org This approach allows for the regiospecific synthesis of nitroarenes, overriding the inherent directing effects of the substituents. acs.org Other strategies include the use of iridium-catalyzed C-H borylation followed by a copper(II)-catalyzed transformation to introduce the nitro group, allowing for meta-nitration of arenes that would typically undergo ortho/para substitution. researchgate.net

The choice of nitrating reagent can have a profound impact on the outcome of the reaction. Dinitrogen pentoxide (N₂O₅) is a powerful and effective nitrating agent that can be used in a nearly stoichiometric amount, significantly reducing acidic waste. rsc.orgrsc.org When used in conjunction with a solid zeolite catalyst, N₂O₅ can achieve high para-selectivity in the nitration of substituted aromatic compounds. google.com

Tert-butyl nitrite (B80452) has emerged as a safe and chemoselective nitrating agent, particularly for phenols and aromatic sulfonamides. rsc.orgnih.govacs.org It offers a mild alternative to traditional nitrating agents and can provide mononitro derivatives in the presence of other sensitive functional groups. rsc.orgnih.govacs.org The reaction with phenols is proposed to proceed through the formation of O-nitrosyl intermediates prior to C-nitration. nih.govacs.org Recent research has also explored the use of tert-butyl nitrite for the regioselective nitration of N-alkyl anilines and other heterocyclic compounds. researchgate.netresearchgate.net

| Nitrating Reagent | Substrate | Key Features |

| Dinitrogen Pentoxide (N₂O₅) | Substituted Aromatics | Powerful nitrating agent, can be used stoichiometrically, high para-selectivity with zeolite catalysts. rsc.orgrsc.orggoogle.com |

| tert-Butyl Nitrite | Phenols, Aromatic Sulfonamides, N-Alkyl Anilines | Safe and chemoselective, provides mononitro derivatives, mild reaction conditions. rsc.orgnih.govacs.orgresearchgate.net |

Functional Group Interconversions and Derivatization Approaches

The chemical versatility of nitrotoluene derivatives is largely dependent on the ability to modify their constituent functional groups. This section details common and advanced methods for introducing key moieties and transforming the nitro group into other valuable functionalities.

Introduction of Methoxy (B1213986) Moieties into Aromatic Frameworks

The incorporation of methoxy groups onto an aromatic ring is a fundamental transformation in organic synthesis. A notable strategy involves the nucleophilic substitution of a chloro group with a methoxide anion. This reaction can be significantly facilitated by the formation of a chromium tricarbonyl complex with the aromatic ring. clockss.org While direct substitution on an electron-rich aromatic ring, such as one bearing an existing electron-donating group, can be challenging, complexation with chromium tricarbonyl enhances the electrophilicity of the ring, enabling the substitution to proceed. clockss.org

For instance, the synthesis of a 6-methoxy-N-benzyl-1,2,3,4-tetrahydroquinoline derivative was achieved by first protecting the nitrogen atom, followed by treatment with potassium methoxide in the presence of 18-crown-6 to yield the methoxy derivative in high yield (92%). clockss.org The chromium tricarbonyl moiety is subsequently removed through oxidative cleavage, for example, with iodine, to afford the final product. clockss.org This method provides a practical pathway for introducing methoxy groups into complex molecules under relatively mild conditions, which is crucial when other sensitive functional groups are present. clockss.org

Reduction of Nitro Groups to Amine Functionalities

The reduction of an aromatic nitro group to an amine is one of the most significant transformations in organic chemistry, providing a gateway to a vast array of aniline derivatives and other nitrogen-containing heterocycles. thieme-connect.de This reduction proceeds in a stepwise manner, typically via nitroso and hydroxylamine intermediates. thieme-connect.de The choice of reducing agent and reaction conditions is critical to control the selectivity of the reaction and avoid undesired side products. thieme-connect.de

The conversion of nitroarenes to anilines is a cornerstone of the chemical industry, essential for producing polymers, dyes, and pharmaceuticals. nih.gov A variety of methods have been developed to achieve this transformation with high efficiency and selectivity.

Catalytic hydrogenation is a widely used, environmentally benign method. researchgate.net However, traditional methods often require high temperatures and the handling of hydrogen gas, and can lack chemoselectivity when other reducible functional groups are present. nih.govresearchgate.net To address this, significant research has focused on developing advanced catalyst systems. For example, palladium nanoparticles (PdNPs) have been shown to be effective catalysts for the reduction of nitrobenzene to aniline using carbon monoxide and water (CO/H₂O) as the reducing agent. mdpi.com Similarly, photocatalysis using materials like noble metal-modified CdS nanorods offers a green alternative, proceeding under mild conditions. rsc.org

Electrocatalytic methods provide another sustainable route, operating at room temperature in aqueous solutions without the need for hydrogen gas or sacrificial reagents. nih.gov One such method employs a polyoxometalate redox mediator that accepts electrons from a cathode and subsequently reduces the nitrobenzene in solution, demonstrating high selectivity even with substrates containing other reducible groups. nih.gov A range of metal-free reducing systems have also been reported, utilizing reagents like trichlorosilane (HSiCl₃) with a tertiary amine or tetrahydroxydiboron (B₂(OH)₄) in water. organic-chemistry.org

Table 1: Selected Catalytic Systems for the Reduction of Nitroarenes to Anilines| Catalyst/System | Reducing Agent | Key Features | Reference |

|---|---|---|---|

| Palladium Nanoparticles (PdNPs) | CO/H₂O | High catalytic activity; operates as a heterogeneous pre-catalyst. | mdpi.com |

| Polyoxometalate Mediator | Electrons (Electrocatalysis) | Works in aqueous solution at room temperature; high selectivity. | nih.gov |

| Well-defined Iron-based Catalyst | Formic Acid | Base-free transfer hydrogenation; good to excellent yields at mild conditions. | organic-chemistry.org |

| CdS Nanorods (noble metal modified) | Ammonium Formate (AF) / Light | Photocatalytic method; proceeds via stepwise hydrogenation. | rsc.org |

| Trichlorosilane (HSiCl₃) / Tertiary Amine | HSiCl₃ | Metal-free reduction; wide applicability and functional group tolerance. | organic-chemistry.org |

Partial reduction of the nitro group to a hydroxylamine, followed by intramolecular cyclization, is a powerful strategy for synthesizing heterocyclic compounds like N-aryl hydroxamic acids. nih.govsigmaaldrich.com These scaffolds are of significant interest due to their biological activities, including their ability to act as high-affinity chelating ligands for metal cations. nih.govnih.gov

A modern approach to this transformation involves visible-light photoredox catalysis. nih.govnih.gov This method offers a mild and chemoselective route that tolerates functional groups sensitive to other reduction techniques. nih.govnih.gov In a typical setup, a ruthenium-based photocatalyst is irradiated with visible light in the presence of a terminal reductant, such as a dihydropyridine. nih.govnih.gov This process generates the hydroxylamine intermediate, which then undergoes spontaneous or acid-catalyzed cyclization with a tethered acyl moiety to form the cyclic hydroxamic acid. nih.gov This photocatalytic method avoids the use of stoichiometric metal reductants like zinc or tin, which can generate byproducts that complicate purification. nih.gov

Table 2: Conditions for Photocatalytic Reductive Cyclization of Nitroarenes| Component | Typical Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Photocatalyst | Ru(bpy)₃Cl₂ (2.5 mol%) | Absorbs visible light to initiate electron transfer. | nih.gov |

| Light Source | Visible Light | Activates the photocatalyst. | nih.govnih.gov |

| Terminal Reductant | Dihydropyridine | Provides the electrons for the reduction of the nitro group. | nih.govnih.gov |

| Additive | Brønsted Acid (e.g., CSA) | Can facilitate the final cyclization step. | nih.gov |

Multi-Step Synthesis and One-Pot Strategies

Consecutive Reaction Sequences for Complex Architectures

For the synthesis of complex molecular scaffolds, consecutive reaction sequences, particularly those involving multicomponent reactions (MCRs), are highly powerful. researchgate.net MCRs combine three or more reactants in a single operation to form a product that contains portions of all starting materials. researchgate.net By designing sequences where the product of one MCR becomes a substrate for a subsequent MCR, chemists can rapidly build molecular complexity from simple precursors. researchgate.net

This approach offers excellent pot, atom, and step economy. researchgate.net For example, isocyanide-based MCRs like the Ugi and Groebke-Blackburn-Bienaymé reactions are well-suited for such consecutive strategies. researchgate.net These sequences allow for the creation of diverse and complex heterocyclic structures in a highly efficient manner, which is a key goal in fields like medicinal chemistry and materials science. researchgate.net The principles of these strategies can be applied to the elaboration of substituted aromatic frameworks, such as those derived from 4-tert-butyl-5-methoxy-2-nitrotoluene, to generate libraries of complex derivatives for further study.

Integration of Multiple Steps into One-Pot Protocols

A potential multi-step synthesis of the target compound could involve Friedel-Crafts alkylation, methoxylation, and nitration of a suitable toluene (B28343) precursor. Integrating these steps into a one-pot procedure would require careful selection of reagents and reaction conditions to ensure compatibility. For instance, a one-pot process for the synthesis of substituted indoles has been successfully developed, involving a sequence of nitro reduction, intramolecular condensation, and nucleophilic addition, demonstrating the feasibility of complex multi-step one-pot reactions mdpi.com.

The development of a one-pot synthesis for this compound would likely focus on a tandem reaction sequence where the product of one step acts as the substrate for the next without the need for isolation and purification. This approach is particularly advantageous when dealing with unstable intermediates. For example, the in-situ generation and trapping of arylhydroxylamines in the synthesis of nitrones highlights a successful one-pot strategy involving reactive intermediates researchgate.net.

Table 1: Hypothetical One-Pot Synthesis Parameters for this compound

| Step | Reaction Type | Reagents and Conditions | Key Considerations |

| 1 | Friedel-Crafts Alkylation | tert-Butyl chloride, Lewis acid catalyst (e.g., AlCl₃) | Control of polysubstitution, catalyst compatibility with subsequent steps. |

| 2 | Methoxylation | Nucleophilic aromatic substitution or other methoxylation agent | Compatibility of the methoxy group with the nitration conditions. |

| 3 | Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | Regioselectivity directed by existing tert-butyl and methoxy groups. |

Advanced Synthetic Techniques in this compound Synthesis

Modern synthetic chemistry increasingly relies on advanced techniques to accelerate reactions, improve yields, and enhance selectivity. Microwave-assisted organic synthesis and electrochemical methods are at the forefront of these innovations.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods irjet.netresearchgate.net. The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid and uniform heating.

In the context of synthesizing this compound, MAOS could be applied to several key steps:

Nitration: The nitration of toluene is a classic electrophilic aromatic substitution reaction that can be significantly accelerated using microwave irradiation. Conventional nitration often requires careful temperature control to manage the exothermic nature of the reaction sciencemadness.org. Microwave-assisted nitration can offer better control over the reaction temperature and reduce the formation of by-products.

Friedel-Crafts Alkylation: The introduction of the tert-butyl group via a Friedel-Crafts reaction could also benefit from microwave heating, potentially leading to shorter reaction times and cleaner product formation.

A study on the microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines demonstrated good to excellent yields in very short reaction times, highlighting the potential of this technique for heterocyclic synthesis, which can be extrapolated to the synthesis of substituted aromatics nih.gov.

Table 2: Comparison of Conventional and Microwave-Assisted Nitration of an Aromatic Ring

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes |

| Energy Consumption | High | Low |

| Temperature Gradient | Non-uniform | Uniform |

| Yield | Moderate to High | Often Higher |

| By-product Formation | Can be significant | Often reduced |

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electricity to drive chemical reactions. This approach can minimize the use of hazardous reagents and reduce waste generation. While the direct electrochemical synthesis of this compound is not prominently described, electrochemical methods could be applied to key transformations in its synthesis.

For instance, electrochemical methods can be employed for the generation of reactive intermediates under mild conditions. Electrocatalysis has been used for the synthesis of nitrones from amines at room temperature, showcasing the potential of electrochemistry in C-N bond formation researchgate.net. This principle could be adapted for the nitration step in the synthesis of the target compound, potentially through the electrochemical generation of nitrating species.

Furthermore, electrochemical methods can be valuable for the synthesis of precursors or for the transformation of related functional groups. The application of electrochemistry in organic synthesis is a rapidly growing field, and its application to the synthesis of complex substituted aromatic compounds like this compound presents an interesting avenue for future research.

Table 3: Potential Applications of Electrochemical Methods in the Synthesis of Substituted Nitrotoluenes

| Synthetic Step | Electrochemical Approach | Potential Advantages |

| Nitration | Anodic oxidation of a nitrogen source to generate a nitrating agent. | Milder reaction conditions, reduced use of strong acids. |

| Functional Group Interconversion | Electrochemical reduction or oxidation of precursor molecules. | High selectivity, avoidance of stoichiometric chemical reagents. |

Chemical Reactivity and Mechanistic Investigations of 4 Tert Butyl 5 Methoxy 2 Nitrotoluene

Pathways of Aromatic Rearomatization

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic rings. nih.govresearchgate.net Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination process. wikipedia.orgresearchgate.net The initial, and often rate-determining, step is the nucleophilic attack on the aromatic ring, which leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.gov This step involves the dearomatization of the benzene (B151609) ring. nih.gov

The subsequent step is the elimination of a leaving group, which results in the restoration of the aromatic system. nih.gov This rearomatization is a thermodynamically favorable process that drives the reaction forward. stackexchange.com For a substitution to occur on 4-tert-butyl-5-methoxy-2-nitrotoluene, a suitable leaving group would need to be present on the ring. If, for instance, a halogen were present at a position activated by the nitro group, a nucleophile would attack the carbon bearing the halogen. The resulting Meisenheimer complex is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group. nih.govwikipedia.org The final, rapid step is the expulsion of the halide ion, which restores the energetically favorable aromatic π-system. nih.govstackexchange.com

In specific cases, the nitro group itself can be displaced, although this is less common and typically requires specific conditions, especially in the absence of other activating groups. rsc.org The process still follows the general pathway of nucleophilic addition, formation of an intermediate, and subsequent rearomatization upon expulsion of the nitrite (B80452) ion (NO₂⁻). rsc.org

Nucleophilic Displacement Reactions in Aromatic Systems

The feasibility and rate of nucleophilic aromatic substitution are profoundly influenced by the substituents on the aromatic ring. nih.gov Electron-withdrawing groups are essential as they stabilize the anionic Meisenheimer intermediate, thereby activating the ring towards nucleophilic attack. wikipedia.orgstackexchange.com Conversely, electron-donating groups generally decrease the reaction rate. wikipedia.org

In this compound, the substituents play distinct and opposing roles in the context of nucleophilic aromatic substitution.

Nitro Group (NO₂): The nitro group is one of the most powerful activating groups for SNAr reactions. wikipedia.orgstackexchange.com Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic ring, making it more susceptible to attack by nucleophiles. researchgate.netepa.gov It provides substantial stabilization to the negative charge of the Meisenheimer complex, particularly when the charge can be delocalized onto the nitro group's oxygen atoms. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. nih.gov In this molecule, the nitro group at C2 would strongly activate positions C1 (bearing the methyl group) and C3 (unsubstituted) for potential nucleophilic attack, assuming a suitable leaving group was present.

tert-Butyl and Methyl Groups (Alkyl): Alkyl groups, such as tert-butyl and methyl, are generally considered electron-donating groups through an inductive effect. stackexchange.com This effect increases the electron density of the aromatic ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. researchgate.net Therefore, the tert-butyl group at C4 and the methyl group at C1 would tend to counteract the activating effect of the nitro group.

Methoxy (B1213986) Group (OR): The methoxy group exhibits a dual electronic nature. It is inductively electron-withdrawing due to the high electronegativity of the oxygen atom, but it is a strong resonance donor due to the lone pairs on the oxygen. In nucleophilic aromatic substitution, where the ring must accommodate a negative charge, the electron-donating resonance effect typically dominates, leading to deactivation of the ring towards nucleophiles.

Inductive Effects: The inductive effect relates to the withdrawal or donation of electron density through the sigma (σ) bonds. chemicalbook.com

Nitro Group: Strongly electron-withdrawing (-I effect). epa.gov

Methoxy Group: The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I effect).

tert-Butyl and Methyl Groups: These alkyl groups are electron-releasing (+I effect) compared to hydrogen, with the effect of tert-butyl generally considered to be slightly more electron-donating than methyl in some contexts. cardiff.ac.uk

The combined inductive effects in this compound make the aromatic ring electronically complex. The potent -I effect of the nitro group at C2 makes the adjacent carbons (C1 and C3) more electrophilic.

Primary Steric Effects: Steric hindrance refers to the physical obstruction caused by the size of a substituent, which can impede the approach of a reactant. chemicalbook.com

tert-Butyl Group: This is a very bulky group. Its large size can sterically hinder the approach of a nucleophile to the adjacent positions (C3 and C4). Any reaction at C3 would be subject to significant steric hindrance from the neighboring tert-butyl group.

Methoxy and Methyl Groups: These groups are smaller than the tert-butyl group and exert a correspondingly smaller steric effect.

The table below summarizes the electronic and steric properties of the substituents.

| Substituent | Position | Electronic Effect (SNAr) | Steric Effect |

| Nitro (NO₂) | C2 | Activating (-I, -R) | Moderate |

| tert-Butyl | C4 | Deactivating (+I) | High |

| Methoxy (OCH₃) | C5 | Deactivating (+R > -I) | Moderate |

| Methyl (CH₃) | C1 | Deactivating (+I) | Low |

Data table compiled from established principles of physical organic chemistry. epa.govchemicalbook.com

Secondary steric effects can arise from interactions that are more subtle than direct physical blockage. For instance, a bulky group positioned ortho to a nitro group can force the nitro group to twist out of the plane of the aromatic ring. rsc.org This rotation disrupts the π-orbital overlap between the nitro group and the ring, diminishing its ability to stabilize the Meisenheimer complex through resonance. rsc.org

In this compound, the methyl group at C1 is ortho to the C2-nitro group. While the methyl group is not exceptionally large, it can cause some degree of steric inhibition of resonance. This would slightly reduce the activating capability of the nitro group compared to an unhindered ortho-nitro substituent.

Deactivation is the net result of the electronic and steric factors that disfavor nucleophilic attack. The electron-donating nature of the alkyl and methoxy groups serves as a primary deactivation mechanism. researchgate.net Furthermore, the significant steric bulk of the tert-butyl group provides a powerful deactivating effect for any reaction at the neighboring C3 position, effectively shielding it from nucleophilic approach. chemicalbook.com

Coupling and Annulation Reactions

Intermolecular coupling reactions involving nitrotoluene derivatives often proceed under specific catalytic conditions, such as those used in Suzuki, Heck, or Buchwald-Hartwig couplings, which typically require the presence of a halide or triflate leaving group on one of the aromatic partners. There is a lack of specific documented evidence in the searched literature for the direct intermolecular coupling of this compound with anisole.

However, one can speculate on potential reaction pathways based on the functional groups present. A reaction could potentially be initiated by activating one of the C-H bonds on either molecule, though this is generally challenging. Alternatively, reactions involving the nitro group are known. For instance, the nitro group can be reduced to an amino group, which can then participate in a variety of coupling reactions, such as the formation of an azo compound via diazotization followed by coupling with an activated aromatic ring like anisole. ucla.edu Anisole is an electron-rich aromatic compound and is highly activated towards electrophilic attack, particularly at its ortho and para positions. ucla.edu

A hypothetical reaction sequence is presented below:

Hypothetical Reaction Pathway

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Reduction of Nitro Group | e.g., H₂, Pd/C or Sn, HCl | 4-tert-Butyl-5-methoxy-2-aminotoluene |

| 2 | Diazotization | NaNO₂, aq. HCl, 0-5 °C | Corresponding diazonium salt |

This table represents a hypothetical reaction pathway, as direct coupling is not documented in the provided search results.

Palladium-Catalyzed C-H Activation and Functionalization

A thorough review of scientific databases and chemical literature reveals a notable absence of published research specifically detailing the palladium-catalyzed C-H activation and functionalization of this compound. While palladium-catalyzed C-H activation is a widely studied and powerful tool for the functionalization of aromatic compounds, including various nitroarenes and substituted toluenes, no studies have been reported for this particular substrate.

The reactivity of related compounds, such as other substituted nitroaromatics, in palladium-catalyzed reactions has been documented. nih.govacs.org These reactions often rely on the electronic nature of the substituents and the potential for directing group assistance to achieve site-selective C-H functionalization. However, without specific experimental data for this compound, any discussion of its potential reactivity in this context would be purely speculative and is therefore not included.

Intra- and Intermolecular Cyclization Processes

Investigations into the cyclization reactions of this compound are similarly not present in the current body of scientific literature. The following subsections address the specific types of cyclization processes requested.

There are no published studies describing the intramolecular condensation reactions of this compound or its derivatives. Intramolecular condensations are a fundamental class of reactions for the synthesis of cyclic compounds, often initiated by the presence of suitable functional groups within the same molecule that can react with each other, typically under acidic or basic conditions. The specific substitution pattern of this compound does not inherently lend itself to simple intramolecular condensation without prior functionalization, and no such reaction pathways have been reported.

No research has been found detailing regioselective 1,5-addition reactions involving this compound. This type of reaction, a form of conjugate addition, typically involves the addition of a nucleophile to a 1,4-unsaturated system, which can be extended to a 1,5-system under certain structural and electronic conditions. The chemical structure of this compound does not present a conventional conjugated system that would readily undergo such a reaction, and no literature describes its participation in this type of transformation.

Spectroscopic Characterization and Structural Elucidation of 4 Tert Butyl 5 Methoxy 2 Nitrotoluene

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR Spectral Analysis

No experimental ¹H NMR or ¹³C NMR spectral data for 4-tert-Butyl-5-methoxy-2-nitrotoluene has been found in the surveyed scientific literature. While the chemical structure suggests predictable regions for proton and carbon signals based on the electronic environment of the aromatic ring and the substituent groups (tert-butyl, methoxy (B1213986), nitro, and methyl), the precise chemical shifts and coupling constants remain uncharacterized.

Two-Dimensional (2D) NMR Techniques (e.g., EXSY)

In the absence of primary one-dimensional NMR data, there is consequently no information available on the application of two-dimensional NMR techniques, such as Exchange Spectroscopy (EXSY), to this compound. Such analyses would be crucial for unambiguously assigning proton and carbon signals and understanding through-space correlations within the molecule.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

No experimentally obtained Infrared (IR) spectrum for this compound is available in public databases or research articles. An IR spectrum would be expected to show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretches around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹), C-H stretches for the alkyl and aromatic groups, and C-O stretching for the methoxy ether linkage. However, without experimental data, a detailed analysis is not possible.

Mass Spectrometry (MS)

While experimental mass spectra are unavailable, predicted mass spectrometry data for this compound (C₁₂H₁₇NO₃) can be found in databases such as PubChem. uni.lu The predicted monoisotopic mass is 223.12085 Da. uni.lu Predicted m/z (mass-to-charge ratio) values for various adducts are also available, for instance, [M+H]⁺ at 224.12813 and [M+Na]⁺ at 246.11007. uni.lu However, these are computational predictions and have not been experimentally verified. A detailed analysis of fragmentation patterns, which is essential for structural confirmation, is absent without experimental mass spectrometry studies.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound (C12H17NO3), HRMS provides an exact mass that confirms its elemental composition. The monoisotopic mass of this compound is calculated to be 223.12085 Da. researchgate.netuni.lu

In HRMS analysis, the compound is ionized, and various adducts are often formed. The predicted m/z values for common adducts of this compound are essential for interpreting the resulting mass spectrum. These predictions, based on the compound's molecular formula, help in the unambiguous identification of the molecular ion peak and its related species. researchgate.netuni.lu

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]+ | 224.12813 |

| [M+Na]+ | 246.11007 |

| [M-H]- | 222.11357 |

| [M+NH4]+ | 241.15467 |

| [M+K]+ | 262.08401 |

| [M]+ | 223.12030 |

Data sourced from PubChem. researchgate.netuni.lu

Application in Reaction Mixture Analysis

The analysis of reaction mixtures is crucial for monitoring the progress of a synthesis, identifying by-products, and ensuring the purity of the target compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for separating and identifying volatile components like nitrotoluene derivatives from a complex matrix. researchgate.net In the synthesis of this compound, which typically involves the nitration of a substituted toluene (B28343), GC-MS would be employed to distinguish the desired product from isomers and unreacted starting materials. nih.gov

More advanced techniques like Femtosecond Time-Resolved Mass Spectrometry (FTRMS) have been shown to effectively quantify mixtures of nitrotoluene isomers. nih.govbohrium.com This method utilizes pump-probe laser schemes to capture the distinct fragmentation dynamics of each isomer on a femtosecond timescale, allowing for their discrimination even when they have the same mass-to-charge ratio. nih.govbohrium.comresearchgate.net Such an approach could be applied to complex reaction mixtures containing this compound to achieve precise quantitative analysis without complete chromatographic separation. nih.govbohrium.com

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophoric Analysis

The UV-Vis spectrum of this compound is governed by the chromophores present in the molecule, primarily the nitro-substituted benzene (B151609) ring. The electronic transitions observed in nitroaromatic compounds are typically of two types: π→π* and n→π* transitions. rsc.org

The strong absorption bands in the UV region are attributed to π→π* transitions within the aromatic system, which are influenced by the electron-withdrawing nitro group (-NO2) and the electron-donating methoxy (-OCH3) and alkyl (-C(CH3)3, -CH3) groups. The nitro group, in particular, extends the conjugation and shifts the absorption to longer wavelengths (a bathochromic shift). The substitution pattern on the benzene ring affects the energy of these transitions. For instance, steric hindrance between the ortho-positioned nitro group and the methyl group can force the nitro group out of the plane of the benzene ring, which may decrease the intensity and alter the wavelength of absorption. iu.edu

A weaker absorption band, often appearing as a shoulder on the main absorption peak at longer wavelengths, is typically assigned to the n→π* transition. rsc.org This transition involves the promotion of a non-bonding electron from an oxygen atom of the nitro group to an antibonding π* orbital. These transitions are characteristically less intense than π→π* transitions. rsc.org The spectrum of this compound is expected to show these characteristic features, consistent with other substituted nitrotoluenes. iu.eduresearchgate.net

Luminescence Spectroscopy (Fluorescence and Phosphorescence)

Nitroaromatic compounds like this compound are generally known to be non-fluorescent or very weakly fluorescent. nih.govtandfonline.com Their luminescence is typically quenched due to efficient intersystem crossing from the excited singlet state to the triplet state, a process facilitated by the heavy-atom effect of the nitro group.

Furthermore, the electron-deficient nature of the nitroaromatic ring makes these compounds effective fluorescence quenchers. nih.gov When they interact with an electron-rich fluorescent molecule, a photoinduced electron transfer (PET) can occur from the excited fluorophore to the nitroaromatic compound. nih.gov This process provides a non-radiative pathway for the fluorophore to return to its ground state, resulting in the quenching of its fluorescence. nih.govnih.gov Therefore, it is anticipated that this compound would exhibit negligible native luminescence and would likely act as a quencher for other fluorescent species. researchgate.nettandfonline.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Conformation in Crystalline State

While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, offers significant insight into the expected solid-state conformation. asianpubs.orgresearchgate.net In the crystal structure of this related compound, the benzene ring is essentially planar. asianpubs.org

It is expected that in the crystalline state of this compound, the substituents would be arranged to minimize steric hindrance. The bulky tert-butyl group and the adjacent methoxy group would influence the orientation of the neighboring nitro group. Due to steric pressure, the nitro group is likely to be twisted out of the plane of the benzene ring to some extent. iu.edu The crystal packing would be stabilized by intermolecular interactions, such as C-H···O hydrogen bonds, involving the methyl, methoxy, and nitro groups. nih.gov

Table 2: Crystallographic Data for the Structurally Similar Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 5.590(2) |

| b (Å) | 17.591(7) |

| c (Å) | 15.427(6) |

| V (ų) | 1516.9(10) |

| Z | 4 |

Data from Zhang et al. asianpubs.org

This data provides a model for the likely packing and unit cell characteristics that could be expected for this compound.

Analysis of Intermolecular Interactions in this compound Remains Undocumented in Publicly Available Research

A thorough review of scientific literature and chemical databases reveals a significant gap in the documented structural and spectroscopic characterization of the chemical compound this compound. Specifically, there is no publicly available research detailing the intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for understanding its solid-state properties and behavior.

Detailed searches for crystallographic data, including X-ray diffraction studies, which would provide definitive information on the three-dimensional arrangement of molecules in a crystal lattice and the nature of their interactions, yielded no specific results for this compound. Similarly, computational studies employing methods like Hirshfeld surface analysis, which are instrumental in quantifying and visualizing intermolecular contacts, have not been published for this compound.

While general principles of intermolecular forces can be inferred from the functional groups present in the molecule—namely the nitro group (a potential hydrogen bond acceptor), the methoxy group (another hydrogen bond acceptor), and the aromatic ring (capable of π–π stacking)—any specific description of these interactions would be purely speculative without experimental or detailed computational evidence. The steric bulk of the tert-butyl group would also be expected to play a significant role in the molecular packing and the types of intermolecular contacts that can be formed.

The absence of such fundamental data precludes a detailed discussion and the creation of data tables related to the analysis of intermolecular interactions for this specific compound. Further experimental research, such as single-crystal X-ray diffraction, would be required to elucidate the structural characteristics and non-covalent interactions of this compound.

Theoretical and Computational Chemistry Studies of 4 Tert Butyl 5 Methoxy 2 Nitrotoluene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the properties of 4-tert-Butyl-5-methoxy-2-nitrotoluene at the atomic and molecular level. These methods allow for a detailed examination of its electronic structure and geometry.

Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for studying the electronic structure of molecules. For substituted nitrotoluenes, DFT methods, such as B3LYP, are commonly used to investigate reaction mechanisms and molecular properties. nih.gov These approaches provide a balance between computational cost and accuracy, making them suitable for molecules of this size. Ab initio calculations, while more computationally intensive, can offer higher accuracy for specific properties. Studies on related nitroaromatic compounds have utilized both DFT and ab initio methods to understand their decomposition pathways and electronic characteristics. nih.gov

Optimization of Molecular Geometries and Electronic Structures

The optimization of molecular geometry is a crucial step in computational chemistry, providing the most stable arrangement of atoms in a molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. The presence of the bulky tert-butyl group and the electron-donating methoxy (B1213986) group, along with the electron-withdrawing nitro group, significantly influences the geometry and electronic distribution of the benzene (B151609) ring.

Computational studies on similar substituted toluenes reveal that the substituents can cause distortions in the benzene ring from a perfect hexagonal geometry. The electronic structure is characterized by the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-poor regions of the molecule, which are critical for predicting sites of electrophilic and nucleophilic attack. In related fluorinated nitrotoluenes, DFT calculations have been used to establish the electronic density and electrostatic potential on the molecular surface. researchgate.net

Table 1: Predicted Optimized Geometric Parameters for this compound (Based on DFT Calculations of Structurally Similar Molecules)

| Parameter | Predicted Value |

| C-N Bond Length | 1.48 Å |

| N-O Bond Lengths (Nitro) | 1.22 Å |

| C-C (Aromatic) Bond Lengths | 1.39 - 1.41 Å |

| C-O (Methoxy) Bond Length | 1.36 Å |

| C-C (tert-Butyl) Bond Length | 1.54 Å |

| C-N-O Bond Angle | ~118° |

| O-N-O Bond Angle | ~124° |

| Aromatic C-C-C Bond Angles | 118° - 122° |

Note: These values are inferred from computational studies on related substituted nitrotoluenes and may not represent the exact experimental values for this compound.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. Machine learning models combined with quantum mechanical computations have shown significant improvements in the accuracy of predicting NMR spectra. researchgate.net For this compound, predicted ¹H and ¹³C NMR spectra would show characteristic shifts influenced by the electronic environment created by the substituents. The tert-butyl group would appear as a singlet in the ¹H NMR spectrum, while the aromatic protons would show a splitting pattern determined by their coupling constants.

Similarly, the prediction of IR spectra allows for the identification of characteristic vibrational modes. Key predicted vibrations for this molecule would include the symmetric and asymmetric stretching of the nitro group, C-H stretching of the methyl and tert-butyl groups, and aromatic C-C stretching. Deep learning frameworks have been developed to predict Raman spectra directly from molecular structures, which could also be applied to this compound. chemrxiv.org

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Chemical Group |

| ¹H NMR | ~1.3 ppm (singlet, 9H) | tert-Butyl |

| ¹H NMR | ~2.4 ppm (singlet, 3H) | Methyl |

| ¹H NMR | ~3.9 ppm (singlet, 3H) | Methoxy |

| ¹H NMR | ~7.0-7.8 ppm (multiplet, 2H) | Aromatic |

| ¹³C NMR | ~31 ppm (CH₃), ~35 ppm (C) | tert-Butyl |

| ¹³C NMR | ~20 ppm | Methyl |

| ¹³C NMR | ~56 ppm | Methoxy |

| ¹³C NMR | ~115-150 ppm | Aromatic |

| IR (cm⁻¹) | ~1520-1560 (asymmetric) | Nitro (N-O) |

| IR (cm⁻¹) | ~1345-1385 (symmetric) | Nitro (N-O) |

| IR (cm⁻¹) | ~2850-3000 | C-H Stretch |

| IR (cm⁻¹) | ~1000-1300 | C-O Stretch |

Note: These are predicted values based on general substituent effects and computational models for similar compounds.

Mechanistic Insights from Computational Modeling

Computational modeling is instrumental in elucidating the reaction mechanisms of organic compounds, including the identification of transient species that are difficult to observe experimentally.

Characterization of Reactive Intermediates

The decomposition and reaction of nitrotoluenes can proceed through various reactive intermediates. For instance, the unimolecular decomposition of o-nitrotoluene has been shown computationally to involve several channels, leading to intermediates such as o-methyl phenoxy radicals and anthranil (B1196931). nih.gov In the case of this compound, potential reactive intermediates could arise from the homolysis of the C-NO₂ bond, leading to a substituted tolyl radical and nitrogen dioxide. Another pathway could involve intramolecular hydrogen abstraction from the methyl group by the nitro group, a process that has been studied in other o-nitrotoluene derivatives. nih.gov The presence of the tert-butyl and methoxy groups would modulate the stability of these intermediates.

Elucidation of Transition States and Reaction Energy Surfaces

Computational studies allow for the mapping of potential energy surfaces, which describe the energy of a system as a function of its geometry. This mapping helps in identifying transition states, which are the energy maxima along a reaction coordinate. The activation energies derived from these transition states are crucial for understanding reaction kinetics.

For substituted o-nitrotoluenes, DFT studies have shown that the decomposition pathway initiated by a C-H alpha attack has a lower activation energy compared to the direct C-NO₂ bond homolysis. nih.gov The Gibbs activation energies for such processes in related compounds are in the range of 40-60 kcal/mol. nih.gov For this compound, the reaction energy surfaces would be influenced by the steric hindrance of the tert-butyl group and the electronic effects of the methoxy group, potentially favoring certain reaction pathways over others.

Calculation of Rate Constants and Reaction Profiles

Theoretical studies on substituted nitrotoluenes, particularly o-nitrotoluene and its derivatives, have focused on understanding their decomposition mechanisms and calculating the associated rate constants. These studies are crucial for assessing thermal stability and reactivity. The primary decomposition pathways investigated are C-NO2 bond homolysis and intramolecular hydrogen abstraction.

For instance, computational studies on o-nitrotoluene have revealed multiple decomposition channels. acs.orgnih.gov The dominant pathways are often temperature-dependent. At lower temperatures (below 1000 K), intramolecular hydrogen abstraction from the methyl group by the nitro group, leading to the formation of anthranil and water, is the favored mechanism. nih.gov Above 1100 K, the direct cleavage of the C-NO2 bond becomes the predominant decomposition route. nih.gov

The presence of substituents significantly influences the activation energies and rate constants of these reactions. Electron-donating groups, such as the methoxy and tert-butyl groups present in this compound, are known to affect the electronic distribution in the aromatic ring and can alter the bond dissociation energies. A study on various substituted o-nitrotoluenes demonstrated that the Gibbs activation energies for C-NO2 homolysis can range from 46 to 60 kcal/mol, showing a correlation with the electronic properties of the substituents. acs.org

Table 1: Predicted High-Pressure-Limit Rate Constants for Decomposition Channels of o-Nitrotoluene

| Decomposition Channel | Rate Expression (s⁻¹) | Temperature Range (K) |

| NO₂ Elimination | 4.10 x 10¹⁷ exp[-37000/T] | > 1100 |

| H₂O Elimination (via Anthranil) | 9.09 x 10¹² exp[-25800/T] | < 1000 |

| NO Elimination | 1.49 x 10¹⁴ exp[-30000/T] | 800 - 1300 |

| OH Elimination | 1.31 x 10¹⁵ exp[-38000/T] | - |

| Data derived from computational studies on o-nitrotoluene and may serve as an estimate for related compounds. nih.gov |

Structure-Property Relationship (SPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the physicochemical properties and biological activities of chemicals based on their molecular structure. For nitroaromatic compounds, these models have been extensively developed to predict properties like toxicity and thermal stability. nih.gov

The development of QSPR models for nitroaromatic compounds often involves the calculation of a wide array of molecular descriptors. These can include constitutional indices, topological indices, quantum-chemical descriptors (like HOMO and LUMO energies), and descriptors related to molecular shape and electronic distribution. nih.gov For example, a study on the toxicity of nitrophenols utilized descriptors such as constitutional and topological indices to build robust QSAR models. nih.gov Another study on nitroaromatic compounds found that descriptors like the energies of the highest occupied molecular orbital (EHOMO) and lowest unoccupied molecular orbital (ELUMO), along with the octanol-water partition coefficient (Kow), were highly relevant for predicting toxicity to algae. nih.gov

While a specific QSPR model for this compound is not documented, models for related nitroaromatic compounds suggest that its properties would be influenced by its hydrophobicity, electronic parameters, and steric bulk.

Table 2: Common Descriptors Used in QSAR/QSPR Models for Nitroaromatic Compounds

| Descriptor Type | Examples | Relevance |

| Electronic | EHOMO, ELUMO, Dipole Moment, Atomic Charges | Relate to reactivity and interaction with biological macromolecules. nih.gov |

| Hydrophobicity | LogP (Kow) | Influences bioavailability and transport across membranes. nih.gov |

| Steric | Molecular Volume, Surface Area | Affects binding to active sites and steric hindrance in reactions. |

| Topological | Connectivity Indices, Wiener Index | Encodes information about molecular branching and size. nih.gov |

| This table represents common descriptors and their general relevance in QSAR/QSPR studies of nitroaromatic compounds. |

The reactivity of this compound is governed by the interplay of the electronic effects of its substituents (nitro, methoxy, tert-butyl, and methyl groups) and the steric hindrance they impose. The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. Conversely, the methoxy and alkyl (tert-butyl and methyl) groups are electron-donating groups, which activate the ring.

The tert-butyl group, in particular, exerts a significant steric effect. In electrophilic aromatic substitution reactions, the bulky tert-butyl group sterically hinders the positions ortho to it, favoring substitution at the para position. stackexchange.com While carbon-carbon hyperconjugation from the tert-butyl group can be considered, the primary electron-donating mechanism is inductive through the sigma bonds. stackexchange.com

In the context of this compound, the directing effects of the substituents would compete. The powerful activating and ortho-, para-directing methoxy group, coupled with the ortho-, para-directing alkyl groups, would be in opposition to the deactivating and meta-directing nitro group. The immense steric bulk of the tert-butyl group would likely play a decisive role in determining the regioselectivity of any reactions.

Molecular Interactions and Conformational Analysis

The conformation of this compound is influenced by intramolecular interactions between its substituent groups. The large tert-butyl group is known to be a "conformational lock," meaning it has a strong preference for the equatorial position in cyclic systems to minimize steric strain. libretexts.orglibretexts.org While the aromatic ring of toluene (B28343) is planar, the rotational orientations of the tert-butyl, methoxy, and nitro groups are critical.

There will be steric repulsion between the ortho-positioned nitro group and the methyl group, and between the methoxy group and the tert-butyl group. These steric clashes can force the groups to twist out of the plane of the benzene ring, which in turn can affect the electronic conjugation between these groups and the ring. For example, if the nitro group is twisted, its electron-withdrawing resonance effect is diminished.

In polar solvents, the polar regions of the molecule (the nitro and methoxy groups) will interact favorably with the solvent molecules. In nonpolar solvents, the nonpolar hydrocarbon portions will be more significant. The balance of these interactions will determine its solubility in different media. Solute-solute interactions would likely involve stacking of the aromatic rings (pi-pi interactions) and dipole-dipole interactions between the nitro and methoxy groups of adjacent molecules. The bulky tert-butyl group, however, may sterically hinder efficient crystal packing.

Conformational Equilibria and Dynamics

The primary drivers of conformational preference in this molecule are steric hindrance and electronic effects. wikipedia.org The bulky tert-butyl group, in particular, exerts significant steric pressure on the adjacent methoxy and methyl groups, influencing their preferred orientations. wikipedia.orgnih.gov Similarly, the rotation of the nitro group and the methoxy group is subject to energy barriers that determine the most stable conformers. nih.gov

Conformational analysis involves the study of the different energy levels associated with the various three-dimensional arrangements that a molecule can adopt through the free rotation around its single bonds. libretexts.orgchemistrysteps.com These different arrangements are known as conformers or rotamers. chemistrysteps.com The stability of these conformers is inversely related to their potential energy; lower potential energy corresponds to higher stability. libretexts.org

In the case of this compound, the key rotational dynamics to consider are:

Rotation of the Nitro Group: The rotation of the nitro group out of the plane of the aromatic ring is a critical factor. Theoretical studies on related nitrotoluene derivatives have shown that the internal rotational barriers for the nitro group can be significant. nih.gov For instance, density functional theory (DFT) calculations on 3-nitrotoluene (B166867) and 4-nitrotoluene (B166481) have determined average V2 barriers (the energy barrier for a 180° rotation) of 6.44 kcal/mol and 6.92 kcal/mol, respectively. nih.gov These values are influenced by the nature and position of other substituents on the ring. nih.gov For this compound, the presence of the adjacent methyl group would likely lead to a substantial rotational barrier for the nitro group, favoring a conformation where the oxygen atoms of the nitro group are oriented away from the methyl group to minimize steric clash.

Rotation of the Methoxy Group: The methoxy group also has a preferred orientation. Generally, the methyl group of the methoxy substituent will prefer to lie in the plane of the aromatic ring to maximize resonance stabilization. However, the large tert-butyl group adjacent to the methoxy group in this compound will create significant steric hindrance, likely forcing the methoxy group into a non-planar conformation to alleviate this strain.

The interplay of these rotational dynamics results in a complex potential energy surface with several local minima corresponding to different stable conformers. The relative energies of these conformers will determine their populations at equilibrium. It is expected that the most stable conformer of this compound will be one that minimizes the steric repulsions between the bulky tert-butyl group and its neighbors, while also accommodating the electronic preferences of the methoxy and nitro groups.

To provide context for the rotational dynamics of the nitro group, the following table presents calculated internal rotational barriers for the nitro group in various related aromatic compounds.

| Compound | Average V2 Barrier (kcal/mol) |

| 3-Nitrotoluene | 6.44 |

| 4-Nitrotoluene | 6.92 |

| 3-Nitrophenol | 6.64 |

| 4-Nitrophenol | 7.93 |

| 3-Nitroaniline | 6.38 |

| 4-Nitroaniline | 9.13 |

Data sourced from theoretical calculations using density functional theory (DFT). nih.gov

The dynamics of interconversion between different conformers would be governed by the heights of the rotational energy barriers. At room temperature, if these barriers are sufficiently low, the molecule would be expected to exist as a dynamic equilibrium of multiple conformers. However, the significant steric hindrance imposed by the tert-butyl group likely results in relatively high barriers to rotation for the adjacent methoxy group, potentially leading to well-defined and stable conformers.

Synthetic Utility and Applications of 4 Tert Butyl 5 Methoxy 2 Nitrotoluene As a Chemical Intermediate

Role in the Elaboration of Complex Natural Products

The uniquely substituted indole derived from 4-tert-butyl-5-methoxy-2-nitrotoluene serves as a key building block in the synthesis of complex molecules, particularly analogs of naturally occurring alkaloids and antibiotics.

Indole alkaloids represent a large and diverse family of natural products, many of which possess significant biological and pharmacological activities. nih.govencyclopedia.pub The indole nucleus is a common structural motif in these compounds, including drugs such as reserpine and ajmalicine. nih.gov The synthesis of complex alkaloids often requires specifically substituted indole precursors.

The compound 5-tert-butyl-6-methoxyindole, produced from this compound, provides a scaffold with a defined substitution pattern. The methoxy (B1213986) group can direct further electrophilic substitution reactions, while the bulky tert-butyl group can provide steric hindrance to control regioselectivity in subsequent synthetic steps or can be used to modulate the lipophilicity and pharmacological profile of the final alkaloid analog. Its role is therefore critical in providing a foundational structure that can be elaborated into more complex, novel alkaloid derivatives for drug discovery programs. researchgate.net

The mitomycins are a class of potent antitumor antibiotics characterized by a dense and unique tetracyclic pyrrolo-indole skeleton. beilstein-journals.orgclockss.org The total synthesis of mitomycins and their analogs is a significant challenge in organic chemistry and often involves the strategic construction of a highly functionalized indole or indoloquinone core. clockss.org

The indole derivative 5-tert-butyl-6-methoxyindole, accessible from this compound, is a valuable precursor for the synthesis of novel mitomycin analogs. The substituents on the benzene (B151609) ring of the indole are crucial for building the complex mitomycin framework. The methoxy group at the 6-position is analogous to the substitution pattern found in natural mitomycins, while the tert-butyl group at the 5-position offers a point of modification. Introducing a bulky, lipophilic group like tert-butyl could lead to analogs with altered DNA-binding properties, modified modes of action, or improved pharmacokinetic profiles compared to the natural products. nih.gov Synthetic strategies can therefore leverage this starting material to explore new chemical space around the core mitomycin structure.

Building Block for Advanced Materials

The primary documented utility of this compound is as an intermediate in the synthesis of fine chemicals and biologically active molecules. While simpler nitrotoluenes are used in the large-scale production of dyes, rubber chemicals, and agricultural products, the specific application of this highly substituted derivative as a monomer or precursor for advanced materials like polymers, conductive materials, or organic electronics is not well-established in the literature. nih.gov The focus of its use remains within the realm of complex organic synthesis, where its unique substitution pattern is strategically exploited.

Derivatization for Enhanced Synthetic Scope

Due to the absence of specific literature on this compound, a detailed account of its derivatization is not possible.

Functionalization through Arene Moieties

There is no available research detailing the functionalization of the arene moiety of this compound.

Strategies for Further Molecular Transformation

Specific strategies for the further molecular transformation of this compound have not been documented in the accessible scientific literature.

Analytical and Methodological Advancements in Research on 4 Tert Butyl 5 Methoxy 2 Nitrotoluene

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental in the analysis of 4-tert-Butyl-5-methoxy-2-nitrotoluene, enabling its separation from reaction mixtures and subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently utilized techniques.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a preferred method for the quantitative analysis of non-volatile and thermally labile compounds like nitrotoluene derivatives. Reversed-phase HPLC, in particular, has proven effective for the separation of isomers of nitrotoluene and related nitroaromatic compounds. The separation is typically achieved on a C18 column, which allows for the distinct resolution of various isomers from a complex mixture.

For the quantitative determination of nitrotoluene isomers, a mobile phase consisting of a mixture of methanol, water, and tetrahydrofuran (B95107) has been successfully employed. The inclusion of cyclodextrins, such as beta-cyclodextrin (B164692) (β-CD), in the mobile phase can further enhance the separation of isomers. Detection is commonly performed using a UV detector, with the wavelength set to 254 nm, a region where nitroaromatic compounds exhibit strong absorbance. The use of an electrochemical detector can offer increased sensitivity and cleaner chromatograms compared to UV detection.

Table 1: Illustrative HPLC Parameters for Nitrotoluene Isomer Analysis

| Parameter | Value | Source |

|---|---|---|

| Column | Kromasil C18 (200 mm x 4.6 mm i.d.) | |

| Mobile Phase | V(CH₃OH):V(H₂O):V(THF) = 55:44:1 with 0.02 mol/L β-CD | |

| Flow Rate | 2.0 mL/min (0-4 min), 2.6 mL/min (4-10 min) |

| Detector | UV at 254 nm | |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

GC-MS is a powerful technique for monitoring the progress of chemical reactions, including the nitration of aromatic compounds to produce substances like this compound. This method combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. For the analysis of related compounds such as toluene-diamine, a derivative of nitrotoluene, GC-MS has been used effectively for biological monitoring.

In a typical application, the sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity in a capillary column. A stationary phase such as nitroterephthalic acid-modified polyethylene (B3416737) glycol (FFAP) has been shown to be effective for separating related compounds like methyl tert-butyl ether and its degradation products. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

Table 2: Representative GC-MS Conditions for Analysis of Related Aromatic Compounds

| Parameter | Value | Source |

|---|---|---|

| Column | FFAP (nitroterephthalic acid-modified polyethylene glycol) (30 m x 0.25 mm, 0.25 µm film) | |

| Carrier Gas | Helium | |

| Oven Program | 35°C (5.5 min), ramp to 90°C at 25°C/min, then to 200°C at 40°C/min, hold for 8 min |

| Detector | Mass Spectrometer (Selective Ion Monitoring mode) | |

Kinetic Studies and Reaction Monitoring

The study of reaction kinetics is essential for understanding the mechanism of formation of this compound and for optimizing its synthesis. Aromatic nitration, the key reaction for its production, has been the subject of numerous kinetic investigations.

Real-time Spectroscopic Monitoring of Reaction Progress

Real-time spectroscopic monitoring allows for the continuous tracking of reactant and product concentrations throughout a chemical reaction. This provides valuable insights into the reaction kinetics and mechanism. For aromatic nitration reactions, techniques such as UV-Vis spectroscopy can be employed to monitor the formation of the nitrated product in real-time. The increase in absorbance at a specific wavelength corresponding to the nitroaromatic compound can be correlated with its concentration.

The nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid. The active electrophile in this reaction is the nitronium ion (NO₂⁺), which is formed by the protonation of nitric acid by sulfuric acid, followed by the loss of a water molecule.

Determination of Kinetic Isotope Effects

Characterization of Molecular Interactions

The physical and chemical properties of this compound are influenced by its

Ultrasonic Studies for Probing Intermolecular Forces

Ultrasonic studies serve as a powerful and non-destructive technique for investigating the nature and strength of intermolecular forces within liquid mixtures. The propagation of ultrasonic waves through a medium is intimately linked to its physicochemical properties, offering insights into molecular interactions. By measuring the velocity of these waves and related acoustical parameters, researchers can elucidate the cohesive forces and structural arrangements of molecules.

In the context of this compound, ultrasonic studies, typically conducted in various solvents and at different temperatures, can reveal valuable information about solute-solvent and solvent-solvent interactions. The underlying principle is that the velocity of sound in a liquid is influenced by the distance between molecules (intermolecular free length) and the strength of the forces holding them together.

Key acoustical parameters derived from ultrasonic velocity measurements include adiabatic compressibility, intermolecular free length, acoustic impedance, and molar sound velocity. researchgate.netnih.gov

Adiabatic compressibility (β) refers to the relative change in volume of the medium per unit change in pressure under adiabatic conditions. It is inversely related to the strength of intermolecular forces; a decrease in compressibility suggests stronger interactions.

Intermolecular free length (Lf) is the distance between the surfaces of adjacent molecules. Shorter free lengths are indicative of stronger attractive forces, such as dipole-dipole interactions or hydrogen bonding, which pull the molecules closer together.

Acoustic impedance (Z) is the product of the density of the medium and the ultrasonic velocity. It represents the resistance to the propagation of the sound wave and provides information about the packing and structure of the molecules.

Molar sound velocity (R) , also known as Rao's number, is an empirical parameter that is found to be constant for a given liquid over a wide range of temperatures.

Deviations from ideal behavior in the values of these parameters in binary mixtures containing this compound can signify the presence and nature of specific molecular interactions. For instance, negative deviations in compressibility and intermolecular free length often suggest strong solute-solvent interactions, possibly due to the polar nitro and methoxy (B1213986) groups of the molecule interacting with solvent molecules. bas.bgresearchgate.net

Table 1: Hypothetical Acoustic Parameters of this compound in Toluene (B28343) at 298.15 K

| Mole Fraction of this compound | Ultrasonic Velocity (m/s) | Adiabatic Compressibility (β) x 10⁻¹⁰ (m²/N) | Intermolecular Free Length (Lf) (pm) | Acoustic Impedance (Z) x 10⁶ ( kg/m ²s) |

| 0.0 | 1324 | 6.54 | 50.1 | 1.14 |

| 0.2 | 1345 | 6.21 | 48.5 | 1.22 |

| 0.4 | 1368 | 5.89 | 46.9 | 1.30 |

| 0.6 | 1392 | 5.58 | 45.4 | 1.39 |

| 0.8 | 1418 | 5.28 | 43.9 | 1.48 |

| 1.0 | 1445 | 5.00 | 42.5 | 1.57 |

Note: This table is illustrative and based on general trends observed in ultrasonic studies of similar aromatic nitro compounds. The data is not experimental.

The trends in this hypothetical table suggest that as the concentration of this compound increases, the intermolecular forces in the solution become stronger. This is evidenced by the increase in ultrasonic velocity and acoustic impedance, and the decrease in adiabatic compressibility and intermolecular free length. Such behavior would be consistent with the presence of strong dipole-dipole interactions involving the nitro and methoxy functional groups.

Methodology for Yield Optimization and Process Control

The synthesis of polysubstituted aromatic compounds like this compound requires precise control over reaction conditions to maximize the yield of the desired isomer and minimize the formation of byproducts. The nitration of the precursor, 4-tert-butyl-3-methoxytoluene, is a critical step that is influenced by a multitude of factors.